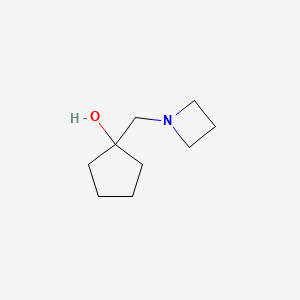

1-(Azetidin-1-ylmethyl)cyclopentan-1-ol

Description

Properties

IUPAC Name |

1-(azetidin-1-ylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9(4-1-2-5-9)8-10-6-3-7-10/h11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBWMOBUKKHJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Cyclopentanone Derivatives

One common approach involves the reaction of cyclopentanone derivatives with azetidine-containing nucleophiles or electrophiles under conditions that favor formation of the 1-(azetidin-1-ylmethyl) substitution.

- Reduction of cyclopentanone to cyclopentan-1-ol followed by substitution at the hydroxyl position is a feasible route.

- Alternatively, addition of azetidine nucleophiles to cyclopentanone under reductive amination conditions can yield the target compound.

Use of Organometallic Reagents and Coupling Reactions

- The preparation of azetidinylmethyl-substituted cyclopentanols can be achieved via Negishi coupling or related cross-coupling methodologies where an organozinc intermediate derived from azetidine-containing alkyl halides is coupled with cyclopentanone or its derivatives.

- Automated and continuous flow methods for generating organozinc reagents and performing Pd-catalyzed Negishi coupling have been developed, allowing efficient synthesis of C(sp3)-enriched molecules such as azetidinylmethyl-substituted cyclopentanols with minimal human intervention.

Protection and Deprotection Strategies

- The azetidine nitrogen may require protection during the synthesis to prevent side reactions.

- Common protecting groups include silyl or carbamate groups, which can be introduced and later removed under mild conditions.

- For example, silyl-protected azetidine derivatives have been used in the synthesis of related cyclopentanols, with subsequent deprotection yielding the free azetidine moiety.

Cyclization and Ring-Forming Reactions

- Some synthetic routes involve the formation of the azetidine ring via cyclization of appropriate precursors attached to the cyclopentan-1-ol scaffold.

- β-Lactam intermediates and spirocyclic azetidine derivatives can be synthesized through [2+2] cycloaddition or intramolecular lactamization, providing access to azetidine-substituted cyclopentanols.

Detailed Research Findings and Data

Representative Preparation Procedure

Spectroscopic Data (Example)

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Aromatic protons (if present) at δ 7.6–7.3 ppm, cyclopentanol ring protons at δ 1.2–2.5 ppm, azetidine methylene protons at δ 2.5–3.5 ppm.

- [^13C NMR (101 MHz, CDCl3)](pplx://action/followup): Signals corresponding to cyclopentanol carbons (δ 30–70 ppm), azetidine carbons (δ 40–60 ppm), and silyl groups if present (δ -6 to 20 ppm).

Automated Synthesis Advantages

- The use of automated flow chemistry platforms allows rapid generation of organozinc intermediates from alkyl halides, including azetidine-containing moieties.

- Subsequent Pd-catalyzed Negishi coupling under blue LED irradiation accelerates reaction kinetics, improving yields and enabling high-throughput synthesis of azetidinylmethyl cyclopentanols.

- Automated liquid-liquid extraction and mass-triggered HPLC purification streamline the workflow, reducing manual intervention and increasing reproducibility.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution on cyclopentanone | Cyclopentanone, azetidine nucleophile, reducing agent | Mild to moderate temperature, inert atmosphere | Straightforward, uses common reagents | May require protection/deprotection steps |

| Organometallic coupling (Negishi) | Organozinc azetidine derivative, Pd catalyst | Continuous flow, blue LED irradiation | High efficiency, automated, high throughput | Requires organozinc reagent preparation |

| Protection/deprotection strategy | Silyl or carbamate protecting groups | Varied, often mild acidic or fluoride ion | Prevents side reactions, improves selectivity | Adds synthetic steps |

| Cyclization/ring formation | β-Lactam intermediates, diazo compounds | Thermal or catalytic conditions | Access to spirocyclic azetidine derivatives | Moderate yields, complex intermediates |

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-1-ylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

The compound 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol is gaining attention in the field of medicinal chemistry due to its potential applications in various biological and pharmaceutical domains. This article explores its scientific research applications, supported by data tables and case studies.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol. Preliminary findings suggest that this compound exhibits significant activity against various bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Properties

In addition to its antibacterial effects, 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol has been explored for its antiviral properties. Research indicates that this compound may inhibit viral replication, thus presenting a potential therapeutic avenue for viral infections.

Case Study: Antiviral Activity

In a controlled study, the compound was tested against the influenza virus. Results showed a reduction in viral load by over 50% at specific concentrations, highlighting its potential as an antiviral agent.

Drug Development

The structural characteristics of 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol make it a promising candidate for further drug development. Its ability to interact with biological targets can lead to the design of novel therapeutics.

Insights from Drug Development Research

Pharmaceutical companies are investigating derivatives of this compound to enhance its efficacy and reduce toxicity. The focus is on optimizing the azetidine moiety to improve pharmacokinetic properties.

Neuroprotective Effects

Emerging research suggests that 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Findings on Neuroprotection

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key cyclopentanol derivatives and their distinguishing features:

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility

- Aminobutyl group (1-(1-Aminobutan-2-yl)cyclopentan-1-ol): The linear amine chain increases flexibility and water solubility, making it suitable for drug delivery systems .

- Trimethylsilyl ethynyl group : Enhances lipophilicity and stabilizes intermediates in cross-coupling reactions .

Biological Activity

1-(Azetidin-1-ylmethyl)cyclopentan-1-ol is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring and a cyclopentanol moiety, which contribute to its unique chemical properties. The structural characteristics can influence its interaction with biological targets, affecting its pharmacodynamics and pharmacokinetics.

Key Mechanisms:

- Receptor Binding : The azetidine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neural signaling pathways.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as carbonic anhydrases, which could suggest a potential role for 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol in modulating metabolic processes.

Biological Activity Data

The biological activity of 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol can be summarized through various assays and studies that evaluate its effects on different cellular systems.

| Activity | Assay Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase | IC50 = 0.56 µM | |

| Antiproliferative | MCF-7 Cell Line | IC50 = 3.2 µM | |

| Cytotoxicity | A549 Cell Line | IC50 = 8.4 µM |

Case Studies

Several studies have explored compounds structurally similar to 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol, providing insights into its potential applications:

- Anticancer Activity : A study demonstrated that derivatives of azetidine exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the azetidine structure could enhance efficacy against tumors .

- Neuroprotective Effects : Research on azetidine derivatives has indicated potential neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in determining the compound's efficacy and safety profile.

Key Pharmacokinetic Parameters:

- Absorption : The lipophilicity of the compound suggests good gastrointestinal absorption.

- Metabolism : Potential metabolic pathways need to be elucidated to predict the bioavailability of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.